Methyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate
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Overview
Description
Methyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate is a chemical compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a pyrazolidine ring substituted with a fluorophenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazolidine ring. The final step involves the esterification of the carboxylic acid group with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The exact molecular pathways involved depend on the specific biological context and the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-chlorophenyl)pyrazolidine-3-carboxylate
- Methyl 5-(2-bromophenyl)pyrazolidine-3-carboxylate
- Methyl 5-(2-methylphenyl)pyrazolidine-3-carboxylate
Uniqueness
Methyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C11H13FN2O2 |
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Molecular Weight |
224.23 g/mol |
IUPAC Name |
methyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C11H13FN2O2/c1-16-11(15)10-6-9(13-14-10)7-4-2-3-5-8(7)12/h2-5,9-10,13-14H,6H2,1H3 |
InChI Key |
QHYWDYKLLAUCHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(NN1)C2=CC=CC=C2F |
Origin of Product |
United States |
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